Phloridzin is a dihydrochalcone, a type of flavonoid, predominantly found in apple trees (Malus x domestica) []. It is present in high concentrations in the bark, roots, and leaves of apple trees []. While dihydrochalcones exist in small quantities in other genera, high concentrations of Phloridzin are unique to apple trees []. Phloridzin is a prominent phenolic compound in apples and plays a crucial role in various biological studies, including research on diabetes, glucose transport, and antioxidant activity [, , , , , ].
Regioselective Enzymatic Acylation: Novel acylated derivatives of Phloridzin with six different long-chain fatty acids have been synthesized using regioselective enzymatic acylation with Candida antarctica lipase B [].
Phlorizin was first isolated from the bark of apple trees, where it plays a role in plant defense mechanisms. It is synthesized in plants through specific biosynthetic pathways involving malonyl-CoA and p-coumaroyl-CoA as precursors. The biosynthesis involves several enzymes, including chalcone synthase, which catalyzes the formation of phloretin, a precursor to phlorizin through glycosylation by glycosyltransferases .
Phlorizin belongs to the class of compounds known as flavonoids, specifically categorized as dihydrochalcones. Its structure consists of a phloretin backbone with a glucose moiety attached at the 2′ position.
The synthesis of phlorizin can be approached through both enzymatic and chemical methods. Enzymatic synthesis has been explored using various enzymes that facilitate the transfer of sugar moieties to phloretin, yielding phlorizin from sucrose . Chemical synthesis methods have not been extensively documented, but derivatives have been synthesized from phlorizin itself .
In enzymatic synthesis, specific enzymes such as glycosyltransferases are employed to catalyze the formation of phlorizin from its aglycone form, phloretin. For instance, the use of yeast-derived enzymes has shown promise in enhancing yields through optimized reaction conditions .
Phlorizin has a distinct molecular structure characterized by its dihydrochalcone framework. The chemical formula for phlorizin is C_21H_24O_10, with a molecular weight of approximately 432.41 g/mol.
The structure comprises two aromatic rings connected by a three-carbon chain with a glucose unit attached, which contributes to its solubility and reactivity.
Phlorizin undergoes various chemical reactions that can modify its structure and enhance its bioactivity. One notable reaction is the hydroxylation process catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives such as 3-OH phlorizin .
The hydroxylation reaction typically requires specific conditions such as pH optimization (optimal range: pH 7.4–8) and appropriate substrate concentrations for maximum enzyme activity. The resulting products can exhibit altered biological activities compared to the parent compound.
Phlorizin's mechanism of action primarily involves its interaction with glucose transporters in the intestines and kidneys. It inhibits sodium-glucose co-transporters, leading to decreased glucose reabsorption in renal tubules and reduced postprandial blood glucose levels.
Research indicates that phlorizin's inhibition of glucose transporters can lead to increased urinary glucose excretion, which may be beneficial for managing conditions like diabetes mellitus . Its antioxidant properties also contribute to cellular protection against oxidative stress.
Phlorizin exhibits significant antioxidant activity, which has been linked to its phenolic structure. Its reactivity allows it to participate in various biochemical pathways, influencing metabolic processes within biological systems.
Phlorizin has several scientific applications:
Research continues into optimizing extraction methods and enhancing the bioavailability of phlorizin for therapeutic applications, further establishing its significance in both plant science and human health .
Phlorizin (phloretin-2′-O-glucoside) was first isolated in 1835 by Belgian chemists Jean Baptiste van Mons' assistants, Laurent-Guillaume de Koninck and Jean Servais Stas, from the bark of apple trees (Malus domestica) during pomological studies [3] [7]. This crystalline glycoside initially garnered scientific interest due to its remarkable physiological effect: when administered to dogs, it induced profound polyuria and glucosuria, mimicking the urinary symptoms of diabetes mellitus. This critical observation was made in 1886 by German physiologist Josef von Mering, who postulated that the compound acted directly on renal tubules rather than through systemic metabolic disruption [3] [7]. The structural elucidation revealed phlorizin as a dihydrochalcone flavonoid consisting of a glucose moiety linked via an O-glycosidic bond to phloretin (aglycone) [1] [4].
Early 20th-century research characterized phlorizin's pharmacological profile, establishing it as a potent inducer of renal glycosuria across multiple mammalian species. Crucially, scientists determined that phlorizin did not alter blood glucose utilization or hepatic glucose production but specifically blocked renal glucose reabsorption [7]. This selective action distinguished it from pancreatic toxins (e.g., alloxan) used to model diabetes. Botanically, phlorizin was identified in numerous plant species beyond Rosaceae, with significant concentrations found in apple tree byproducts (leaves, root bark, immature fruits) constituting 5.4–14% of leaf dry weight [1]. The compound's physicochemical properties—notably insolubility in cold water/ether but solubility in ethanol and hot water—guided early extraction methodologies [1].
Table 1: Botanical Sources of Phlorizin [1] [4]
Plant Species | Common Name | Plant Part | Phlorizin Content (Dry Weight) |
---|---|---|---|
Malus pumila Mill. | Apple | Leaves, root bark | 5.4–14% (leaves) |
Punica granatum L. | Pomegranate | Fruit pulp | Significant |
Reynoutria japonica Houtt. | Japanese knotweed | Flowers | Trace amounts |
Vaccinium macrocarpon Ait. | Cranberry | Fruit pulp | Trace amounts |
Extraction methodologies evolved substantially from initial ethanol/water-based techniques to sophisticated approaches including ultrasonic-assisted aqueous two-phase extraction and high-speed countercurrent chromatography (HSCCC), yielding phlorizin purities exceeding 98% [1]. These advances enabled precise pharmacological experimentation, revealing phlorizin's broad bioactivity profile including antioxidant, antimicrobial, and antidiabetic effects beyond SGLT inhibition [1] [6].
Phlorizin served as the indispensable molecular key for uncovering sodium-glucose cotransport physiology. Prior to SGLT molecular identification, phlorizin's potent inhibition of intestinal glucose absorption and renal glucose reabsorption provided indirect evidence for specialized transport systems. Seminal studies in the 1960s–1980s utilized phlorizin as a biochemical probe to characterize transporter kinetics, demonstrating competitive inhibition with glucose and sodium dependence [7] [9]. Affinity-labeling derivatives like 3-bromoacetamidophlorizin and 4-azidophlorizin were synthesized to covalently tag the transporter protein, enabling its eventual purification and cloning [9].
Molecular pharmacology studies established phlorizin as a dual SGLT1/SGLT2 inhibitor with approximately 10-fold higher affinity for SGLT2 (IC₅₀ = 21 nM) versus SGLT1 (IC₅₀ = 290 nM) in humans [4] [8]. Its binding mechanism involves critical interactions: the glucose moiety engages the sugar-binding pocket, while the aglycone group binds adjacent hydrophobic domains. Cryo-EM structural analyses revealed a fundamental distinction: phlorizin binds SGLT2 in the inward-open conformation, whereas synthetic gliflozins (e.g., canagliflozin) bind the outward-open state [8]. This biphasic binding kinetics allows phlorizin to inhibit transporter cycling at multiple conformational stages:
Table 2: Phlorizin vs. Synthetic SGLT Inhibitor Binding Characteristics [2] [4] [8]
Characteristic | Phlorizin | Synthetic Gliflozins (e.g., Canagliflozin) |
---|---|---|
SGLT2 Inhibition (IC₅₀) | 21 nM | 1–5 nM |
SGLT1 Inhibition (IC₅₀) | 290 nM | 700–1000 nM |
Binding Conformation | Inward-open | Outward-open |
Glucose Moiety | O-glucoside | C-glucoside/N-glucoside |
Metabolic Stability | Low (β-glucosidase hydrolysis) | High (resistant to hydrolysis) |
The Rossetti experiments (1980s) provided transformative insights using phlorizin as a physiological tool. Chronic phlorizin administration in partially pancreatectomized diabetic rats normalized fasting glycemia without increasing insulin secretion, demonstrating that hyperglycemia itself—not just insulin deficiency—drives diabetic complications [2] [3]. This established the "glucotoxicity" paradigm and proved that renal glucose reabsorption represents a pharmacologically tractable target for diabetes management.
Despite its foundational role, phlorizin's inherent pharmacokinetic limitations precluded clinical development. Oral administration faced two major barriers: lactase-phlorizin hydrolase (LPH)-mediated hydrolysis in the small intestine liberated phloretin, which inhibited facilitative glucose transporters (GLUTs) and uncoupled mitochondrial oxidative phosphorylation [2] [4] [10]. Additionally, phlorizin exhibited poor membrane permeability due to its polar glycoside structure, resulting in minimal systemic bioavailability (<15%) [4] [7]. These properties necessitated high/subcutaneous dosing, causing gastrointestinal distress and limiting therapeutic utility.
Chemical derivatization strategies addressed these limitations through glycosidic bond stabilization and aglycone modification. Key approaches included:
Table 3: Research Applications of Phlorizin-Derived Tool Compounds [8] [9]
Derivative | Chemical Modification | Research Application |
---|---|---|
3-Bromoacetamidophlorizin | Bromoacetamide at A-ring | Affinity labeling of SGLT proteins |
3-Azidophlorizin | Azido group at A-ring | Photoaffinity crosslinking and transporter purification |
T-1095A | Methylcarbonate at glucose | Orally active prodrug demonstrating glycemic efficacy |
TA-1887 | C-glucoside with thiophene | Cryo-EM structural studies of SGLT2 inhibition |
Phlorizin derivatives enabled critical structural biology breakthroughs. Co-crystallization of TA-1887 (phlorizin analog) with the hSGLT2–MAP17 complex revealed inhibitor binding induces a "closed-gate" conformation in the transporter, trapping it in an occluded state [8]. This contrasts with phlorizin's inward-open binding, demonstrating how chemical refinements optimized inhibitory mechanisms. Beyond SGLT research, phlorizin-based probes elucidated endothelial glucose transport dynamics, showing that SGLT1/2 inhibition activates PI3K/AKT/eNOS signaling and enhances nitric oxide production in vascular models [6].
Modern applications leverage phlorizin as a comparative benchmark in metabolic flux studies and as a molecular scaffold for targeted delivery systems. Acetylated derivatives (e.g., 4,3",6"-tri-O-acetyl phlorizin) exhibit enhanced cellular uptake and cytotoxicity against hepatocellular carcinoma, while docosahexaenoic acid-conjugated phlorizin demonstrates improved tumor targeting [1]. These innovations underscore phlorizin's enduring value as a versatile pharmacophore for mechanistic exploration and therapeutic design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7